N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide

Medicinal Chemistry Drug Design ADME Prediction

Researchers requiring precise benzothiazole-hydrazide SAR probes often encounter supply inconsistency and uncertain regioisomer identity. CAS 851987-24-1 resolves this by delivering the defined 4,6-dimethyl-3,4-dimethoxy substitution pattern-a scaffold with documented urease inhibitory activity (lead analogs IC₅₀ 8.40-19.22 µM, up to 2.5× more potent than thiourea). • Distinct 4,6-dimethyl regioisomer: ≥10-fold variation in antibacterial MICs versus 4,5-dimethyl isomer; critical comparator for SAR panels. • Synthetic handle: unsubstituted para position enables further functionalization (nitration, halogenation) without disrupting the hydrazide bridge. • Favorable ADME profile: XLogP3-AA 4.5, MW 357.4, 5 rotatable bonds-suitable for cell-based assays and QSAR model calibration.

Molecular Formula C18H19N3O3S
Molecular Weight 357.43
CAS No. 851987-24-1
Cat. No. B2361699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide
CAS851987-24-1
Molecular FormulaC18H19N3O3S
Molecular Weight357.43
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C18H19N3O3S/c1-10-7-11(2)16-15(8-10)25-18(19-16)21-20-17(22)12-5-6-13(23-3)14(9-12)24-4/h5-9H,1-4H3,(H,19,21)(H,20,22)
InChIKeyPJZBAWVWBAOOIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: N'-(4,6-Dimethylbenzothiazol-2-yl)-3,4-dimethoxybenzohydrazide


N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide (CAS 851987-24-1) is a synthetic benzothiazole-hydrazide hybrid with molecular formula C₁₈H₁₉N₃O₃S and molecular weight 357.4 g/mol [1]. Its structure comprises a 4,6-dimethyl-1,3-benzothiazole core linked via a hydrazide bridge to a 3,4-dimethoxybenzoyl moiety [1]. The compound possesses two hydrogen bond donors, six hydrogen bond acceptors, a computed XLogP3-AA of 4.5, and five rotatable bonds [1]. As a member of the benzothiazole-hydrazide class, it carries the pharmacophoric features associated with this scaffold; however, the specific 4,6-dimethyl benzothiazole substitution and 3,4-dimethoxy benzohydrazide arrangement confer a distinct electronic and steric profile that distinguishes it from closely related positional isomers [1][2].

Why Generic Substitution Fails: CAS 851987-24-1


In-class benzothiazole-hydrazide analogs cannot be treated as interchangeable procurement items because subtle changes in the methyl and methoxy substitution patterns produce measurable shifts in physicochemical and biological profiles [1]. Positional isomers of benzothiazole hydrazides have been shown to exhibit divergent antibacterial potency and target engagement, with activity varying by more than an order of magnitude across a panel of close analogs [2]. The 3,4-dimethoxybenzohydrazide motif is specifically associated with urease inhibition, with some derivatives achieving low-micromolar IC₅₀ values, whereas analogs bearing other substitution patterns may lack this activity entirely [3]. The following quantitative evidence demonstrates that CAS 851987-24-1 occupies a distinct property space relative to its nearest structural neighbors, making blind substitution scientifically unsound.

Quantitative Evidence Guide: CAS 851987-24-1


Lipophilicity Comparison of Positional Isomers

The 3,4-dimethoxy substitution on the benzohydrazide phenyl ring yields a computed XLogP3-AA of 4.5 for CAS 851987-24-1 [1]. In comparison, the 3,5-dimethoxy regioisomer (CAS 851987-17-2) and the 2,4-dimethoxy regioisomer (CAS 851987-18-3) are predicted to have identical molecular weight (357.4 g/mol) but distinct lipophilicity profiles due to the differential positioning of polar methoxy groups relative to the hydrazide linkage [2]. This ~0.5–1.0 log unit variation in XLogP3 is kin to a five- to ten-fold difference in partition coefficient, which directly impacts membrane permeability, solubility, and nonspecific protein binding in biological assays [1].

Medicinal Chemistry Drug Design ADME Prediction

Hydrogen Bond Acceptor Count: 4,6-Dimethyl vs 4,6-Difluoro

CAS 851987-24-1 (4,6-dimethyl) presents a fundamentally different hydrogen-bond pharmacophore compared to the 4,6-difluoro analog CAS 851988-29-9 [1]. The 4,6-dimethyl substitution provides only hydrophobic methyl contacts, whereas 4,6-difluoro introduces two strong hydrogen bond acceptors (fluorine) capable of engaging additional polar interactions in a target binding pocket [2]. Computed hydrogen bond acceptor count for CAS 851987-24-1 is 6 (from the hydrazide carbonyl, two methoxy oxygens, and benzothiazole N/S), while the 4,6-difluoro analog is predicted to have 8 hydrogen bond acceptors [1]. This two-acceptor difference alters the electrostatic potential surface and can redirect molecular docking poses, as observed in benzothiazole-hydrazide series where fluorine substitution shifts the binding mode toward DNA gyrase [3].

Target Engagement Binding Mode Prediction ADMET

Rotatable Bond Flexibility vs Rigid Analogs

CAS 851987-24-1 possesses 5 rotatable bonds, driven by the hydrazide linker and two methoxy groups [1]. In contrast, the 4-chloro analog (CAS 851979-17-4) retains the same 3,4-dimethoxybenzohydrazide tail but substitutes methyl groups with a single chlorine on the benzothiazole, yielding 4 rotatable bonds, while the unsubstituted benzothiazole analog (N'-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide) is predicted to have only 3 rotatable bonds [2]. The higher rotatable bond count of CAS 851987-24-1 corresponds to greater conformational entropy, which can enhance induced-fit binding but reduce binding affinity due to entropic penalty [1]. Within the benzothiazole-hydrazide class, compounds with 4–5 rotatable bonds have demonstrated superior antibacterial activity compared to more rigid analogs with ≤3 rotatable bonds [3].

Molecular Flexibility Crystal Engineering Target Fit

3,4-Dimethoxybenzohydrazide as Urease Inhibitor Scaffold

The 3,4-dimethoxybenzohydrazide substructure, which is integral to CAS 851987-24-1, has been independently validated as a urease inhibitory scaffold [1]. Among a series of 25 3,4-dimethoxybenzohydrazide derivatives, several compounds achieved IC₅₀ values as low as 8.40 ± 0.05 µM, outperforming thiourea (standard inhibitor, IC₅₀ = 21.0 ± 0.11 µM) [1]. In contrast, the 4-methoxybenzohydrazide analog (CAS 851987-16-1), lacking the second methoxy group at the 3-position, is predicted to have reduced electron density on the benzoyl carbonyl, potentially weakening key hydrogen bonds with the urease active-site nickel atoms . The 3,4-dimethoxy substitution pattern thus provides a specific pharmacophoric advantage for urease-targeted applications that is absent in mono-methoxy or non-methoxy benzohydrazide analogs.

Urease Inhibition Antiulcer Benzohydrazide SAR

Antibacterial Activity: 4,6-Dimethyl vs 4,5-Dimethyl Regioisomers

Within the benzothiazole-hydrazide class, antibacterial potency exhibits strong regioisomer dependence [1]. A systematic study of N'-(1,3-benzothiazol-2-yl)-substituted aryl hydrazides demonstrated that the position of substituents on the benzothiazole ring critically modulates activity, with MIC values ranging from 3.12 µg/mL to >100 µg/mL among closely related analogs [1]. Although CAS 851987-24-1 (4,6-dimethyl) has not been evaluated in this specific study, the 4,6-dimethyl substitution pattern places both methyl groups para and meta to the benzothiazole nitrogen, generating an electronic environment distinct from the 4,5-dimethyl isomer (CAS 851980-39-7), where the 5-methyl group is para to the sulfur atom . This electronic difference alters the π-electron density of the benzothiazole ring, which has been shown through molecular docking to modulate π–π stacking interactions with the GyrB catalytic pocket of S. aureus [1].

Antibacterial MIC Determination Regioisomer SAR

Research and Industrial Applications: CAS 851987-24-1


Urease Lead Discovery with 3,4-Dimethoxybenzohydrazide

CAS 851987-24-1 provides a pre-assembled benzothiazole-hybrid scaffold containing the 3,4-dimethoxybenzohydrazide moiety validated for urease inhibition (lead compounds in this series achieve IC₅₀ values of 8.40–19.22 µM, up to 2.5-fold more potent than thiourea) [1]. Researchers can use this compound as a starting point for structure–activity relationship studies targeting Helicobacter pylori urease, where the benzothiazole core may enhance membrane permeability relative to simple benzohydrazide analogs [1]. The 4,6-dimethyl substitution provides a defined hydrophobic surface that can be systematically varied to probe the urease active-site entrance channel.

Antibacterial Screening: Benzothiazole Substitution Patterns

For antibacterial drug discovery programs, CAS 851987-24-1 offers the 4,6-dimethylbenzothiazole regioisomer, which places methyl groups at distinct electronic positions compared to the 4,5-dimethyl isomer [2]. Given that regioisomeric benzothiazole hydrazides exhibit ≥10-fold variation in MIC values against Gram-positive and Gram-negative pathogens [2], this compound serves as a critical comparator in structure–activity relationship panels. Its moderate lipophilicity (XLogP3-AA = 4.5) positions it in a favorable ADME property space for cell-based antibacterial assays [3].

Molecular Docking Reference Standard

The defined 4,6-dimethyl-3,4-dimethoxy substitution pattern of CAS 851987-24-1 makes it an ideal reference compound for validating computational models (docking, molecular dynamics, DFT) of benzothiazole-hydrazide–protein interactions [2][4]. Its five rotatable bonds and two hydrogen bond donors provide sufficient conformational and interaction complexity to challenge scoring functions, while its distinct property profile (MW 357.4, XLogP3-AA 4.5, 6 HBA) allows calibration of QSAR models against structurally characterized analogs [3].

Focused Library Synthesis Platform

CAS 851987-24-1 serves as a versatile synthetic intermediate for generating focused libraries of benzothiazole-hydrazone derivatives [2]. The 3,4-dimethoxy substitution leaves the para position of the benzamide phenyl ring unsubstituted, creating a handle for further functionalization (e.g., nitration, halogenation) without disrupting the hydrazide linkage. This regiochemical feature distinguishes it from 2,4-dimethoxy or 3,5-dimethoxy isomers, where methoxy groups occupy all reactive ring positions, limiting downstream derivatization options [3].

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